molecular formula C19H18N2O4 B275558 N-(4-carboxybenzyl)tryptophan

N-(4-carboxybenzyl)tryptophan

Cat. No.: B275558
M. Wt: 338.4 g/mol
InChI Key: CZXJZGHQNJDAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Carboxybenzyl)tryptophan is a synthetic amino acid derivative designed for advanced biochemical and chemical research. This compound integrates the indole ring of tryptophan, a precursor to critical neurotransmitters like serotonin and melatonin , with a 4-carboxybenzyl moiety. The carboxylic acid groups present on the molecule make it an ideal candidate for use as a building block or functional ligand in synthetic chemistry. Researchers can employ carbodiimide-mediated coupling to conjugate this compound to other molecules, such as creating amide bonds with amines or forming hydrazide derivatives . Its structural features suggest potential applications in developing novel metal-organic frameworks (MOFs), where carboxylate groups are known to coordinate with metal ions like Zn²⁺, Mn²⁺, Cd²⁺, and Pb²⁺ to form structured networks . In a biochemical context, this compound may be investigated for its potential to influence or probe tryptophan metabolic pathways, including the kynurenine and serotonin pathways, which are critically involved in neurological function and immune response . It is supplied as a solid and should be stored in a cool, dry environment. This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c22-18(23)13-7-5-12(6-8-13)10-20-17(19(24)25)9-14-11-21-16-4-2-1-3-15(14)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25)

InChI Key

CZXJZGHQNJDAOB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 4 Carboxybenzyl Tryptophan and Analogues

Strategies for N1-Alkylation and Acylation of the Tryptophan Indole (B1671886) Nitrogen

The indole nitrogen of tryptophan presents a key site for chemical modification. Various strategies have been developed for its alkylation and acylation, each with its own advantages and limitations.

Utilization of Carboxybenzyl (Cbz) Protecting Group Chemistry

The carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, traditionally employed for the protection of α-amino groups. Its application in the direct N1-alkylation of the tryptophan indole ring is less conventional but can be understood through the principles of nucleophilic substitution. The indole nitrogen is nucleophilic, albeit less so than the α-amino group. For N1-alkylation to occur, the α-amino and carboxyl groups of tryptophan must first be protected.

While the Cbz group is typically introduced using benzyl (B1604629) chloroformate, its use as an alkylating agent for the indole nitrogen is not a standard procedure. The term "carboxybenzyl" in the context of N-(4-carboxybenzyl)tryptophan refers to the substituent itself, not necessarily the use of Cbz protection chemistry for its installation. The direct alkylation is more commonly achieved using an activated benzyl species, such as a benzyl halide. For instance, in the synthesis of related N-benzylindoles, a strong base is used to deprotonate the indole nitrogen, followed by reaction with a benzyl halide. google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology is applicable to the N-alkylation of indole derivatives, including tryptophan. Microwave irradiation can significantly reduce reaction times for the N-alkylation of indoles and related heterocycles like isatin (B1672199) when compared to conventional heating methods. nih.govdntb.gov.ua

For the synthesis of N-alkylisatins, a related indole derivative, microwave-assisted reactions using bases such as potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) in the presence of a small amount of a high-boiling point solvent like N,N-dimethylformamide (DMF) have proven effective. nih.gov These conditions facilitate the reaction with various alkyl and benzyl halides. nih.gov This methodology can be extrapolated to the N1-alkylation of appropriately protected tryptophan esters. The use of microwave heating can drive the reaction to completion in minutes, whereas conventional methods might require several hours. cem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Indole Derivatives

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 16-18 hours7-10 minutes cem.com
Solvent Typically requires bulk solvent (e.g., THF)Can be performed in minimal solvent or solvent-free nih.gov
Yields Often moderate (e.g., 30-42%)Generally higher nih.gov

Palladium-Catalyzed C-H Activation and Indole Arylation Methodologies

Palladium-catalyzed cross-coupling reactions represent a versatile tool for forming carbon-nitrogen bonds, including the N-arylation of indoles. The Buchwald-Hartwig amination, for example, allows for the coupling of indoles with aryl halides and triflates. organic-chemistry.orgnih.gov This method typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgcapes.gov.br

The direct N-arylation of the tryptophan indole with a precursor like 4-halobenzoic acid or its ester is a feasible, though potentially challenging, approach. The carboxyl group on the aryl halide can interfere with the catalytic cycle, necessitating the use of its ester derivative, such as methyl 4-bromobenzoate. The choice of base is critical, with sodium tert-butoxide (NaOt-Bu) often being effective, although milder bases like potassium phosphate (B84403) (K₃PO₄) can be used for sensitive substrates. organic-chemistry.org While these methods are well-established for general indole N-arylation, their application to complex, functionalized amino acids like tryptophan requires careful optimization to avoid side reactions and racemization. nih.gov It is important to note that palladium-catalyzed reactions can also be directed to other positions on the indole ring, such as C2, depending on the specific protecting groups and reaction conditions employed. researchgate.net

Precursor Design and Intermediate Synthesis Routes

The successful synthesis of this compound hinges on the strategic design and preparation of key precursors and intermediates. This involves protecting the reactive functional groups of tryptophan and synthesizing a suitable form of the 4-carboxybenzyl moiety.

Employment of Nα-Protected L-Tryptophan Esters

To achieve selective modification at the indole nitrogen, the α-amino and carboxyl groups of L-tryptophan must be protected. A common strategy is to use an Nα-protected tryptophan ester. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov The carboxyl group is typically protected as a simple alkyl ester, such as a methyl or benzyl ester. core.ac.ukfishersci.ca

Nα-Boc-L-tryptophan methyl ester is a commercially available and commonly used starting material. fishersci.canih.gov This precursor provides a stable scaffold for subsequent N1-alkylation. The ester protection prevents the carboxylate from interfering with the base-mediated alkylation, and the Boc group ensures that the α-amino group remains unreactive. The synthesis of N¹-alkyl tryptophan derivatives has been successfully performed starting from Nα-Boc-L-tryptophan methyl ester (Boc-Trp-OMe). nih.gov After N1-alkylation, the ester and Boc groups can be removed through hydrolysis and acidolysis, respectively, to yield the final product. nih.govnih.gov

Table 2: Common Protecting Groups for Tryptophan Synthesis

Functional GroupProtecting GroupAbbreviationCommon Deprotection ConditionReference
α-Aminotert-ButyloxycarbonylBocAcid (e.g., TFA, HCl) nih.gov
α-AminoBenzyloxycarbonylCbz (Z)Hydrogenolysis, HBr/AcOH core.ac.uk
α-CarboxylMethyl EsterOMeBase hydrolysis (e.g., LiOH, NaOH) nih.gov
α-CarboxylBenzyl EsterOBzlHydrogenolysis core.ac.uk

Synthetic Pathways to Incorporate the 4-Carboxybenzyl and Related Moieties

The 4-carboxybenzyl group must be introduced using a reactive precursor. A common and effective electrophile for this purpose is an alkyl halide. Therefore, a key intermediate is a methyl 4-(halomethyl)benzoate, such as methyl 4-(bromomethyl)benzoate (B8499459). This compound can be synthesized from methyl 4-methylbenzoate via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO). chemicalbook.com

The general synthetic route to this compound would involve the following steps:

Protection of Tryptophan: Start with commercially available Nα-Boc-L-tryptophan and convert it to its methyl ester (Nα-Boc-L-tryptophan methyl ester) if not starting with the pre-made ester.

Synthesis of the Alkylating Agent: Prepare methyl 4-(bromomethyl)benzoate from methyl 4-methylbenzoate. chemicalbook.com

N1-Alkylation: React Nα-Boc-L-tryptophan methyl ester with methyl 4-(bromomethyl)benzoate in the presence of a base (e.g., NaH or K₂CO₃) in a suitable solvent (e.g., DMF) to form Nα-Boc-N1-(4-methoxycarbonylbenzyl)-L-tryptophan methyl ester. nih.gov

Deprotection: Perform a two-step deprotection. First, hydrolyze both methyl esters with a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). Then, remove the Nα-Boc group with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the final product, this compound. nih.govnih.gov

This sequence ensures that the alkylation occurs selectively at the desired indole nitrogen and allows for the final unmasking of the amino and carboxyl functionalities.

Diastereoselective Synthesis and Stereochemical Control

Formation and Characterization of Diastereoisomers

The synthesis of this compound derivatives can lead to the formation of diastereomers if the reaction sequence involves the creation of a new stereocenter or induces geometric isomerism. For instance, intramolecular cyclization reactions involving the indole nucleus and the amino acid side chain are known to produce diastereomeric products. A copper-catalyzed arylation of tryptophan derivatives, for example, can yield pyrroloindoline structures where the stereochemical information from the tryptophan α-carbon influences the creation of a new quaternary center, leading to products with high diastereoselectivity. nih.govacs.org Similarly, photocatalytic radical cascade reactions of tryptophan derivatives can form multi-substituted hexahydrocarbazoles with high diastereoselectivity (dr >20:1). springernature.com

In the context of L-tryptophan derivatives, reactions can lead to mixtures of diastereomers, such as cis and trans isomers, which often exhibit different biological activities and physicochemical properties. rsc.org The formation of these isomers is highly dependent on the reaction mechanism. For example, the oxidocyclization of tryptophan can proceed through an epoxy intermediate, and the subsequent intramolecular SN2 attack by the amine nitrogen can result in both cis and trans-3α-hydroxypyrroloindole (HOPI) diastereoisomers. rsc.org

Characterization of Diastereoisomers

Distinguishing between diastereomers is critical and is typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can often separate diastereomers due to their different physical properties. For example, the trans isomer of HOPI has been shown to be more polar than the cis isomer, allowing for separation and quantification on a C18 column. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and distinguishing between diastereomers.

1D ¹H NMR: The chemical shifts and coupling constants of protons, particularly those at or near the stereocenters (e.g., Hα and Hβ), are often distinct for each diastereomer. rsc.org

2D NMR: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) are invaluable. NOESY can reveal through-space proximity of protons, helping to determine the relative configuration of stereocenters. EXSY is used to distinguish between slowly equilibrating species like rotamers and non-equilibrating species like diastereomers. nih.govacs.org Complex ¹H NMR spectra arising from the presence of both rotamers and diastereomers can be resolved using these 2D techniques and variable temperature (VT) NMR experiments. nih.gov

Mass Spectrometry (MS): While mass spectrometry cannot typically distinguish between stereoisomers on its own, it is used to confirm the molecular weight of the synthesized products. rsc.org

The table below summarizes the techniques used for the characterization of diastereomers in analogous tryptophan derivative systems.

Technique Application Information Obtained Reference
HPLCSeparation of cis/trans isomersPolarity differences, retention times, diastereomeric ratio rsc.org
¹H NMRStructural analysisDistinct chemical shifts and coupling constants for each diastereomer rsc.org
2D NOESY/EXSYStereochemical assignmentSpatial proximity of atoms, distinction between rotamers and diastereomers nih.govacs.org
VT-NMRAnalysis of dynamic processesCoalescence of signals for equilibrating rotamers nih.gov

Enantioselective Approaches in Tryptophan Derivative Synthesis

Ensuring high enantiomeric purity is paramount for the synthesis of chiral molecules intended for pharmaceutical use. Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture. Several advanced methods are applicable to the synthesis of N-substituted tryptophan derivatives like this compound.

Biocatalytic Methods: Enzymes offer remarkable stereoselectivity and operate under mild, environmentally benign conditions.

Imine Reductases (IREDs): IREDs can catalyze the asymmetric reductive amination of α-keto esters with various amines to produce N-substituted α-amino esters. This biocatalytic approach provides access to both (R)- and (S)-enantiomers with high conversion rates and excellent enantioselectivity (>99% ee). nih.govnih.govmanchester.ac.uk

Lyases: Enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) can catalyze the addition of various arylamines to fumarate, yielding N-arylated aspartic acids with high enantiomeric excess (>99% ee). acs.org This demonstrates the potential for enzymes to handle N-aryl functionalized amino acid synthesis.

Chemo-catalytic Methods: Transition metal catalysts and organocatalysts provide versatile platforms for enantioselective synthesis.

Cooperative Catalysis: A highly enantioselective N-H insertion reaction has been developed using a combination of an achiral dirhodium(II) catalyst and a chiral spiro phosphoric acid. This dual catalytic system enables the synthesis of α-alkenyl α-amino acid derivatives from vinyldiazoacetates with excellent yields (up to 99%) and enantioselectivity (up to 98% ee). rsc.org The chiral phosphoric acid is proposed to act as a proton shuttle, controlling the stereochemical outcome of the insertion. rsc.org

Asymmetric Arylation: While focused on C-C bond formation, the principles of asymmetric catalysis are broadly applicable. For instance, a catalytic asymmetric arylation of indole-3-carboxamides using a chiral catalyst can generate arylated products in high yields and enantiomeric excesses. nih.gov

The following table provides an overview of selected enantioselective methods relevant to the synthesis of tryptophan derivatives.

Method Catalyst/Enzyme Key Features Enantioselectivity (ee) Reference
Biocatalytic Reductive AminationImine Reductases (IREDs)Direct coupling of α-ketoesters and amines; mild conditions.>99% nih.govnih.gov
Biocatalytic Conjugate AdditionEDDS LyaseAddition of arylamines to fumarate.>99% acs.org
Catalytic N-H InsertionRh₂(OAc)₄ / Chiral Spiro Phosphoric AcidCooperative catalysis; broad substrate scope for α-alkenyl α-amino acids.83-98% rsc.org

Chemical Modifications and Functionalization of the Pendant Carboxybenzyl Group

The pendant carboxybenzyl group of this compound offers a versatile handle for further chemical modification. The carboxylic acid moiety can be transformed into a variety of other functional groups, enabling the synthesis of diverse analogues for applications in medicinal chemistry, materials science, and chemical biology. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable.

Esterification: The carboxylic acid can be converted into an ester. This is a common strategy to mask the polarity of the carboxyl group, potentially improving cell permeability or modifying the solubility profile of the compound. Benzyl esters, for example, are frequently used as protecting groups in organic synthesis because they can be removed under mild hydrogenolysis conditions. organic-chemistry.org

Methods: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. pcc.eu More advanced methods include direct benzylation of carboxylic acids using toluene (B28343) via palladium-catalyzed C-H acyloxylation. organic-chemistry.org Enzyme-catalyzed esterification using lipases also provides a regioselective and mild alternative. google.com Trichloroacetimidates can also serve as excellent alkylating agents for carboxylic acids in the presence of a Lewis acid catalyst. syr.edu

Amide Bond Formation: Coupling the carboxylic acid with an amine to form an amide bond is one of the most important transformations in medicinal chemistry. mdpi.com This allows for the attachment of this compound to other amino acids, peptides, fluorescent labels, or drug molecules.

Methods: Direct thermal condensation of carboxylic acids and amines is possible but often requires harsh conditions. mdpi.com More commonly, coupling reagents are employed to activate the carboxylic acid. A variety of such reagents exist, including:

Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. The addition of 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate, especially with electron-deficient amines. nih.gov

Uronium/Onium Salts: Reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation, even with sterically hindered substrates. nih.govvulcanchem.com

Other Reagents: Lewis acids like TiCl₄ can also mediate the direct condensation of carboxylic acids and amines. nih.gov

Other Transformations:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). vulcanchem.com This transformation converts the carboxybenzyl group into a hydroxymethylbenzyl group, significantly altering its chemical properties.

Metal Coordination: The carboxylate, formed by deprotonation of the carboxylic acid, can act as a ligand to coordinate with metal ions. This property is exploited in the synthesis of metal-organic frameworks (MOFs), where the tryptophan derivative could serve as a functionalized organic linker. smolecule.com

The table below summarizes key functionalization strategies for the pendant carboxybenzyl group.

Transformation Reagents/Method Product Functional Group Potential Application Reference
EsterificationAlcohol, Acid Catalyst / Coupling AgentEsterProdrugs, modified solubility organic-chemistry.orgpcc.eu
AmidationAmine, Coupling Agent (e.g., EDC/HOBt, HATU)AmidePeptide synthesis, bioconjugation nih.govvulcanchem.comnih.gov
ReductionLiAlH₄Primary AlcoholSynthesis of novel analogues vulcanchem.com
Salt Formation/CoordinationBase / Metal IonsCarboxylate / Metal ComplexMOF synthesis, formulation vulcanchem.comsmolecule.com

Structural Elucidation and Advanced Computational Investigations

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(4-carboxybenzyl)tryptophan in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the connectivity of the tryptophan and 4-carboxybenzyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the protons of the tryptophan and the carboxybenzyl groups. For instance, in a deuterated solvent like methanol (B129727) (CD₃OD), the aromatic protons of the 5-membered indole (B1671886) ring and the benzene (B151609) ring, as well as the aliphatic protons of the amino acid backbone, show distinct chemical shifts and coupling patterns. rsc.org The presence and integration of these signals confirm the successful N-alkylation of tryptophan with the 4-carboxybenzyl group. In some cases, specific proton signals can provide information about the conformational dynamics of the molecule in solution. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. mdpi.com Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon framework. rsc.orgchemicalbook.comnih.gov The chemical shifts of the carbonyl carbons (from the carboxylic acid and the amide linkage) and the aromatic carbons are particularly informative for confirming the structure. rsc.orgajol.info

Interactive Data Table: Representative NMR Data Below is a table summarizing typical NMR data for related tryptophan derivatives. Note that specific shifts for this compound may vary depending on the solvent and experimental conditions.

Nucleus Typical Chemical Shift Range (ppm) Assignment
¹H7.0 - 8.0Aromatic protons (indole and benzene rings)
¹H~4.5α-proton of tryptophan
¹H~3.3β-protons of tryptophan
¹³C170 - 180Carboxylic acid carbons
¹³C110 - 140Aromatic carbons
¹³C~55α-carbon of tryptophan
¹³C~28β-carbon of tryptophan

This table provides generalized data for educational purposes. Actual experimental values should be consulted for precise analysis. researchgate.netresearchgate.netuzh.ch

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govrsc.org

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecule. rsc.org This measurement can be used to confirm the elemental composition of this compound, providing strong evidence for its identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion of this compound. unimi.it The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways often involve the cleavage of the bond between the tryptophan and the carboxybenzyl group, as well as fragmentation of the tryptophan side chain. Analysis of these fragments allows for the unambiguous confirmation of the molecule's connectivity. mdpi.com

The intrinsic fluorescence of the tryptophan moiety in this compound makes fluorescence spectroscopy a powerful technique for studying its photophysical properties and interactions with other molecules. nih.govunito.it The indole ring of tryptophan is a natural fluorophore. nih.gov

Photophysical Properties: The fluorescence emission spectrum of this compound is characterized by an emission maximum that is sensitive to the polarity of its environment. cerealsgrains.org The quantum yield and fluorescence lifetime are also important photophysical parameters that can be determined. researchgate.netconicet.gov.ar These properties can be influenced by factors such as solvent, pH, and the presence of quenchers. nih.govwfu.edu

Fluorescence Quenching Studies: Fluorescence quenching experiments can be used to study the accessibility of the tryptophan residue to quenchers in the solvent. science.govresearchgate.netnih.gov This can provide insights into the conformation of the molecule and its interactions with other species. For example, the binding of a ligand or changes in the protein environment can lead to a decrease in fluorescence intensity, a phenomenon that can be used to study binding affinities and conformational changes. nih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Crystallographic Studies for Solid-State Structural Insights

While spectroscopic techniques provide valuable information about the structure of this compound in solution, crystallographic studies offer a precise picture of its three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound at atomic resolution. ijcce.ac.irweizmann.ac.iljst.go.jpsci-hub.se By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom in the molecule. nih.gov This provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. nih.gov

The crystal structure of this compound reveals important non-covalent interactions that stabilize the molecule's conformation and its packing in the crystal lattice.

Intramolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the carboxylic acid proton and the indole N-H) and acceptors (the carbonyl oxygens and the indole nitrogen) in this compound allows for the formation of intramolecular hydrogen bonds. mdpi.comnih.govmdpi.comconicet.gov.arsmu.edu These interactions can play a crucial role in determining the molecule's preferred conformation.

Intermolecular π-Stacking Interactions: The aromatic indole and benzene rings in this compound can participate in intermolecular π-stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules stack on top of each other, are important for stabilizing the crystal packing. The geometry and strength of these interactions can be precisely determined from the crystal structure.

X-ray Diffraction for Three-Dimensional Structure Determination

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for the in-silico investigation of molecular structures, properties, and interactions. These methods provide deep insights into the behavior of complex molecules like this compound, complementing experimental data and guiding further research. By simulating molecular systems at the atomic level, researchers can elucidate structural details and predict biological activities before undertaking extensive laboratory synthesis and testing.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. scispace.com Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, making it computationally feasible for larger systems. This approach is instrumental in understanding the distribution of electrons within this compound, which governs its chemical reactivity, spectroscopic properties, and intermolecular interactions.

Electronic Structure: DFT calculations can map the electron density and electrostatic potential of this compound. This reveals electron-rich and electron-deficient regions, identifying sites prone to electrophilic or nucleophilic attack. The method is also used to calculate key electronic properties such as ionization potential and electron affinity. For tryptophan derivatives, DFT has been successfully used to analyze how substituents on the indole ring or amino acid backbone alter the electronic environment. nih.govnih.gov In the case of this compound, DFT would elucidate the electronic influence of the bulky carboxybenzyl group on the tryptophan scaffold, particularly on the indole ring and the carboxyl and amino groups.

Conformational Analysis: The flexibility of this compound arises from the rotation around several single bonds, leading to numerous possible conformations. DFT is employed to perform conformational analysis by calculating the energies of different spatial arrangements (conformers). conicet.gov.ar By systematically rotating key dihedral angles—such as those connecting the benzyl (B1604629) group, the nitrogen atom, and the tryptophan alpha-carbon—a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformers. conicet.gov.ar Studies on similar N-acylated amino acids have shown that the relative energies of these conformers determine the molecule's preferred shape in different environments, which is crucial for its biological function. conicet.gov.ar

Below is a table summarizing typical parameters and outputs of a DFT analysis for a molecule like this compound.

Table 1: Representative Parameters for DFT Analysis

Parameter Description Typical Value/Method for Tryptophan Derivatives
Functional The approximation used for the exchange-correlation energy. B3LYP, PBE0, M06-2X nih.govbeilstein-journals.org
Basis Set The set of mathematical functions used to build molecular orbitals. 6-31G*, 6-311+G(d,p), cc-pVTZ acs.orgmdpi.com
Solvation Model Simulates the effect of a solvent on the molecule's properties. Polarizable Continuum Model (PCM), SMD
Key Outputs The primary data obtained from the calculation. Optimized Geometry, Relative Energies, HOMO/LUMO Orbitals, Electrostatic Potential Map

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or nucleic acid. nottingham.ac.ukunibo.it This method is fundamental in drug discovery for screening virtual libraries and proposing binding hypotheses. nottingham.ac.uk For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex.

The docking process involves two main components: a search algorithm and a scoring function. nottingham.ac.uk The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's active site. Subsequently, the scoring function estimates the binding affinity for each pose, ranking them to identify the most favorable binding mode. schrodinger.com

Predicting Binding Interactions: In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various conformations and orientations, identifying key interactions such as:

Hydrogen Bonds: Formed between the carboxylic acid and amine groups of the tryptophan moiety and polar residues in the receptor.

Pi-Stacking and Pi-Cation Interactions: Involving the indole ring of tryptophan and the phenyl ring of the carboxybenzyl group with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket. nih.gov

Salt Bridges: Arising from the ionized carboxylate group interacting with positively charged residues like Lysine (B10760008) or Arginine.

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand and hydrophobic pockets within the receptor.

Computational studies on tryptophan metabolites have successfully used docking to understand their interaction with targets like the aryl hydrocarbon receptor, revealing that specific metabolites can act as agonists or antagonists. imrpress.com A similar approach would provide valuable predictions about the biological role of this compound.

The following table illustrates a potential output from a molecular docking simulation.

Table 2: Hypothetical Molecular Docking Results for this compound

Parameter Description Example Result
Target Protein The biological macromolecule used in the simulation. Human Aryl Hydrocarbon Receptor (AhR)
Docking Score An estimation of binding affinity (e.g., in kcal/mol). Lower values indicate stronger binding. -9.8 kcal/mol
Key Interacting Residues Amino acids in the receptor's binding site that form significant bonds with the ligand. TYR322, HIS291, GLN383
Predicted Interactions The specific types of non-covalent bonds formed. Hydrogen bond with GLN383; Pi-stacking with TYR322

Molecular Mechanics (MMFF) and Semiempirical Methods (PM3) for Geometry Optimization

Geometry optimization is the process of finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. uni-muenchen.de While DFT is highly accurate, it is also computationally demanding. For large molecules or for an initial screening of many conformers, less expensive methods like Molecular Mechanics (MM) and semiempirical quantum methods are often used. mdpi.comnih.gov

Molecular Mechanics (MMFF): Molecular Mechanics methods, such as the Merck Molecular Force Field (MMFF), treat molecules as a collection of atoms held together by springs. nih.gov The energy of the system is calculated based on classical mechanics principles, considering terms for bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. MMFF is particularly fast and efficient for exploring the conformational space of flexible molecules like this compound, making it ideal for an initial conformational search before refining the most promising structures with higher-level methods like DFT. nih.gov

The table below provides a comparison of these optimization methods.

Table 3: Comparison of Geometry Optimization Methods

Method Underlying Principle Computational Cost Accuracy Primary Use Case for this compound
MMFF Classical Mechanics (Force Field) Very Low Low Rapid initial conformational search and energy minimization.
PM3 Simplified Quantum Mechanics (Semiempirical) Low to Medium Medium Fast geometry optimization providing a good starting structure for DFT. chem-soc.si
DFT Quantum Mechanics (Electron Density) High High Accurate final geometry optimization and electronic property calculation.

Structure Activity Relationship Sar Studies of N 4 Carboxybenzyl Tryptophan Derivatives

Impact of N1-Substitution on Biological Activity

The substitution at the N1 position of the tryptophan indole (B1671886) ring is a key determinant of the biological profile of these derivatives. The nature of the substituent, ranging from simple aliphatic groups to complex aromatic moieties, significantly modulates the compound's potency.

The introduction of a 4-carboxybenzyl group at the N1 position of tryptophan-based derivatives has been shown to be detrimental to their antiviral activity against certain viruses. In studies involving multimeric tryptophan derivatives, a trimer substituted at the N1 position with a 4-carboxybenzyl moiety (AL438) was found to be inactive against both Dengue virus (DENV) and Zika virus (ZIKV). asm.orgnih.gov Similarly, a corresponding monomeric compound, AL441, which also features the N1-(4-carboxybenzyl) group, was likewise devoid of antiviral activity. nih.govkuleuven.becsic.es This consistent loss of function suggests that the N1-(4-carboxybenzyl) moiety either introduces steric hindrance, unfavorable electronic properties, or incorrect charge distribution that prevents effective interaction with the viral target.

The negative impact of the 4-carboxybenzyl group becomes more apparent when compared with other substituents at the N1 position. For instance, while the N1-(4-carboxybenzyl) trimer (AL438) is inactive, corresponding trimers bearing N1-benzyl (AL440) or N1-(4-fluorobenzyl) (AL439) groups exhibit remarkable antiviral activity against DENV and ZIKV, with 50% effective concentrations (EC₅₀) in the low micromolar range. asm.orgnih.gov This highlights a specific requirement for certain aromatic substituents that lack the carboxylic acid group.

Furthermore, simple aliphatic or unsubstituted derivatives also lack efficacy. The N1-methyl trimer (AL544) and the unsubstituted trimer (AL352) proved to be inactive at sub-toxic concentrations. asm.orgnih.govcsic.es

In the context of other viruses like HIV-1 and Enterovirus-A71 (EV-A71), substitution at the N1 position in general leads to a significant decrease in antiviral potency compared to substitution at the C2 position. nih.govcsic.esacs.org A particularly striking example is the comparison between two tetrapodal derivatives with para-COOH arylated tryptophan residues. When the substituent is at the N1 position (compound 38), the compound is inactive against HIV, whereas its analogue with the substituent at the C2 position (compound 29) is a potent inhibitor. csic.es This demonstrates that for certain viral targets, the placement of the substituent is a more critical factor than its precise chemical nature, with the N1 position being unfavorable for activity.

Table 1: Antiviral Activity of N1-Substituted Tryptophan Trimer Derivatives Against DENV-2 and ZIKV
Compound IDN1-SubstituentAntiviral Activity vs. DENV-2 (EC₅₀, µM)Antiviral Activity vs. ZIKV (EC₅₀, µM)Reference
AL4384-CarboxybenzylInactiveInactive asm.orgnih.gov
AL440Benzyl (B1604629)3.53.3 asm.orgnih.gov
AL4394-Fluorobenzyl3.65.8 asm.orgnih.gov
AL544MethylInactiveInactive asm.orgnih.gov
AL352None (H)InactiveInactive asm.orgnih.gov

Effects of the 4-Carboxybenzyl Group on Antiviral Potency

Significance of the Carboxylic Acid Functionality in Molecular Recognition

The carboxylic acid group is a pivotal functional group in molecular recognition, capable of forming strong hydrogen bonds and participating in electrostatic interactions. ijacskros.comresearchgate.net The significance of this moiety in tryptophan derivatives is highly dependent on its location within the molecule and the specific biological target.

For anti-HIV and anti-EV-A71 agents, the carboxylic acid functionality is a key pharmacophore when attached to an aryl ring at the C2 position. The superior activity of compounds bearing isophthalic acid moieties at C2 highlights the importance of these negatively charged groups for potent inhibition, suggesting a specific binding interaction with a positively charged region of the viral protein. nih.govresearchgate.net Both the tryptophan unit and the distal isophthalic acid moiety are essential for this antiviral activity. researchgate.netmdpi.com

Conversely, for tryptophan derivatives targeting DENV and ZIKV, the presence of a carboxylic acid on the N1- or C2-attached phenyl rings abolishes antiviral activity. asm.orgnih.gov The inactivity of the N1-(4-carboxybenzyl) derivative AL438 and the C2-(para-carboxybenzyl) derivative AL455 clearly demonstrates that this functionality is detrimental. asm.orgcsic.es This suggests that the binding pocket for these inhibitors is likely hydrophobic or sterically constrained in the region where the carboxylic acid would be positioned.

Scaffold Variations and Multivalent Tryptophan Derivatives (e.g., Trimers, Tetramers)

The exploration of structure-activity relationships (SAR) for N-(4-carboxybenzyl)tryptophan and its analogs has extended to significant modifications of the molecular scaffold and the development of multivalent constructs. These studies aim to understand how the spatial presentation and multiplicity of the tryptophan pharmacophore influence biological activity. Research into multivalent systems, such as trimers and tetramers, has revealed critical insights into the requirements for antiviral activity. nih.govasm.org

In a series of studies targeting Dengue (DENV) and Zika (ZIKV) viruses, a novel class of tryptophan trimers and tetramers was developed. nih.gov These compounds feature three or four peripheral tryptophan moieties linked via their amino groups to a central core, leaving their carboxylic acid groups exposed. nih.govasm.org For the tripodal, or trimer, derivatives, a common central scaffold used is 4-(2-carboxyethyl)-4-nitroheptanedioic acid. nih.govkuleuven.becsic.eskuleuven.be Tetrapodal, or tetramer, derivatives have been synthesized using a pentaerythritol (B129877) central core. nih.govkuleuven.becsic.es

SAR studies on these multivalent molecules demonstrated that the nature of the substituent on the indole ring of tryptophan is crucial for antiviral efficacy. asm.org The unsubstituted trimer (AL352) and the N1-methyl trimer (AL544) were both found to be inactive. nih.govasm.org In contrast, trimers bearing an N1-benzyl (AL440) or N1-4-fluorobenzyl (AL439) group showed significant activity against both DENV and ZIKV in the low micromolar range. nih.govasm.org

Crucially, the presence of a carboxyl group on the N1-benzyl moiety was found to be detrimental to the antiviral activity. The trimer AL438, which is substituted at the N1 position with a 4-carboxybenzyl group, was inactive against these viruses. nih.govkuleuven.becsic.es This finding highlights a strict structural requirement, suggesting that while a benzyl group at this position is favorable for activity, the addition of a polar carboxylate group at the para position of that benzyl ring abolishes it. nih.govasm.org Similar negative effects were observed when a 4-carboxyphenyl moiety was placed at the C2 position of the indole ring (compound AL455). nih.gov

This principle was further confirmed with monomeric compounds, where the N1-(4-carboxybenzyl) substituted monomer (AL441) was inactive, whereas the N1-(4-fluorobenzyl) substituted monomer (AL442) was active, albeit less potent than its trimeric counterpart AL439. kuleuven.becsic.es These results underscore the importance of both multivalency and the specific substitution pattern on the tryptophan indole ring for achieving potent antiviral activity. nih.govasm.org

Antiviral Activity of Tryptophan Derivatives against DENV-2 and ZIKV
CompoundDescriptionScaffoldDENV-2 EC₅₀ (µM)ZIKV EC₅₀ (µM)Reference
AL352Unsubstituted TrimerTripodal>100>100 nih.govasm.org
AL544N1-Methyl TrimerTripodal>100>100 nih.govasm.org
AL440N1-Benzyl TrimerTripodal3.53.3 nih.govasm.org
AL439N1-(4-fluorobenzyl) TrimerTripodal3.65.8 nih.govasm.org
AL438N1-(4-carboxybenzyl) TrimerTripodalInactive nih.govkuleuven.be
AL455C2-(4-carboxyphenyl) TrimerTripodalInactive nih.gov
AL531N1-Benzyl TetramerTetrapodalActiveActive kuleuven.be

Stereochemical Influences on Molecular Activity and Binding Affinity

The stereochemistry of this compound derivatives and related compounds is a critical determinant of their biological activity and binding affinity. The three-dimensional arrangement of atoms can profoundly affect how a molecule interacts with its biological target, such as a receptor or enzyme.

However, this is not a universally applicable principle, and for many other molecular series, stereochemistry is paramount. For instance, SAR studies of tricyclic necroptosis inhibitors revealed that the relative stereochemistry of the ring system was crucial for activity. The (3R,3aR)-rel-diastereomers were consistently more potent inhibitors than the corresponding (3R,3aS)-rel-diastereomers. researchgate.net Similarly, in the development of ligands for the Neuropeptide Y Y4-Receptor, two hexapeptides containing mirror-image cyclobutane (B1203170) amino acid moieties displayed significantly different binding affinities. nih.gov The peptide with the (1R,2S,3R)-configured moiety (1a ) had a Kᵢ of 0.66 nM, whereas its diastereomer (1b ) containing the mirror-image moiety had a Kᵢ of 12 nM, demonstrating a clear stereochemical preference for the receptor. nih.gov

The stereochemical outcome of synthetic reactions to create these complex molecules can also be influenced by the choice of protecting groups, which include the carboxybenzyl (Cbz) group. In the asymmetric Pictet-Spengler reaction, which is used to form tetrahydro-β-carboline structures from tryptamine (B22526) derivatives, the use of a Cbz protecting group on the nitrogen led exclusively to the cis-product, while a different protecting group favored the trans-product. mdpi.com This highlights how synthetic strategy and the choice of substituents can lock in a specific stereochemistry, which in turn dictates the final biological profile of the molecule.

Influence of Tryptophan Stereochemistry on Antiviral Activity
CompoundDescriptionStereochemistryBiological ActivityReference
AL-471Tetrapodal Trp DerivativeL-TryptophanPotent HIV and EV-A71 entry inhibitor mdpi.comresearchgate.net
Compound 6Diastereomer of AL-471D-TryptophanShowed potent antiviral activity, largely comparable to AL-471 mdpi.comresearchgate.net

Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Perspectives

Antiviral Mechanisms of Action

Research into tryptophan-based compounds has identified potential antiviral agents, particularly against flaviviruses. However, the specific structure of N-(4-carboxybenzyl)tryptophan plays a critical role in its activity, or lack thereof.

Studies on a series of tryptophan derivatives have been conducted to evaluate their efficacy against Dengue virus (DENV) and Zika virus (ZIKV). Within this research, a monomeric tryptophan derivative identified as AL441, which features a 4-carboxybenzyl group at the N1 position of the indole (B1671886), was assessed for its antiviral capabilities. nih.gov The findings indicated that this modification abolished antiviral activity against the tested flaviviruses. nih.gov

In contrast, related tryptophan trimers and tetramers, such as AL439 and AL440, demonstrated potent antiviral activity in the low micromolar range against multiple strains of DENV and ZIKV in various cell lines. nih.govnih.gov The inactivity of the this compound monomer highlights the structural importance of the multimeric scaffold for effective inhibition of these viruses. nih.gov Structure-activity relationship (SAR) studies have emphasized that having extra phenyl rings with substituents other than a carboxyl group (COOH) is a requirement for antiviral activity against both DENV and ZIKV. nih.govnih.gov

Table 1: Antiviral Activity of Tryptophan Derivatives against DENV and ZIKV

This interactive table summarizes the reported antiviral activity of this compound in comparison to related compounds.

Compound Name Structure Target Viruses Finding Reference
AL441 Tryptophan monomer with N1-4-carboxybenzyl group DENV, ZIKV Inactive; substitution abolished antiviral activity. nih.gov
AL439 Tryptophan trimer with N1-4-fluorobenzyl group DENV, ZIKV Potent antiviral activity in low micromolar range. nih.gov

| AL440 | Tryptophan trimer with N1-4-trifluoromethylbenzyl group | DENV, ZIKV | Potent antiviral activity in low micromolar range. | nih.gov |

The mechanism of action for the antivirally active tryptophan trimers and tetramers involves interference with the early stages of viral entry. nih.govcsic.es Mechanistic studies, including surface plasmon resonance (SPR) analysis, were performed on the most potent compounds from the series, AL439 and AL440. nih.gov These studies demonstrated a direct, dose-dependent interaction with the domain III of the Dengue 2 virus (DENV-2) envelope (E) glycoprotein. nih.govnih.gov This binding prevents the virus from attaching to the host cell membrane. nih.govnih.gov The DENV envelope protein domain III is a known target for neutralizing antibodies and is crucial for receptor binding. nih.govthenativeantigencompany.comrcsb.org

Given that this compound (monomer AL441) was found to be inactive, it is understood that this specific interaction with the DENV-2 E protein is characteristic of the active, larger tryptophan derivatives and not the monomer itself. nih.gov

Inhibition of Flaviviruses (Dengue Virus, Zika Virus) in Cellular Models

Antifungal Properties and Identified Molecular Targets

The potential of tryptophan derivatives as antifungal agents has been explored, particularly against plant pathogens like Fusarium oxysporum.

While various analogs derived from L-tryptophan have been synthesized and tested for their antifungal activity against Fusarium oxysporum, specific data on the efficacy of this compound is not detailed in the reviewed literature. nih.govmdpi.com Studies have shown that other derivatives, such as those involving dithiocarbamates or chalcones, can significantly inhibit the mycelial growth of F. oxysporum. mdpi.comresearchgate.net For instance, certain phytoalexin analogs derived from L-tryptophan demonstrated IC₅₀ values ranging from 0.33 to 5.71 mM. mdpi.com However, research explicitly detailing the testing of this compound against this phytopathogen was not identified.

The mechanism of antifungal action for active tryptophan derivatives often involves inhibiting mycelial growth. nih.govmdpi.com This is typically assessed through amended-medium assays where the compound is mixed with a growth medium like potato dextrose agar (B569324) (PDA), followed by the inoculation of the fungus. nih.govmdpi.com The inhibition is then quantified by measuring the reduction in fungal colony growth. researchgate.netmag.go.cr For certain dithiocarbamate (B8719985) derivatives of tryptophan, it is suggested that this group enhances the inhibitory effect on the fungus. nih.gov Without specific efficacy data for this compound, its precise mechanism of action against F. oxysporum remains uncharacterized in the reviewed scientific literature.

Efficacy against Phytopathogens (e.g., Fusarium oxysporum)

Receptor Binding and Modulation

The binding of tryptophan derivatives to cellular receptors is a key aspect of their pharmacological profile. While comprehensive studies on this compound as a standalone ligand are limited, related structures have been investigated. A fragment closely related to the compound, N-carboxybenzyl-d-tryptophan (Z-d-Trp), was incorporated as part of a larger, hybrid peptidomimetic molecule. researchgate.net This hybrid compound was designed to target opioid receptors (as an agonist) and neurokinin-1 (NK1R) receptors (as an antagonist). researchgate.net However, specific studies detailing the receptor binding profile and modulatory effects of this compound itself were not identified in the reviewed literature.

Neurokinin-1 Receptor (NK1R) Antagonism and Binding Site Characterization

The N-carboxybenzyl-tryptophan structure is a recognized pharmacophore for neurokinin-1 receptor (NK1R) antagonism. mdpi.com The NK1R is a G-protein coupled receptor for the neurotransmitter Substance P, and its antagonists have been investigated for various therapeutic applications, including as antiemetics. wikipedia.orgnih.gov In hybrid compounds designed to possess both opioid receptor agonism and NK1R antagonism, the N-carboxybenzyl-d-tryptophan moiety has been shown through in silico modeling to occupy the deep portion of the NK1R binding pocket. mdpi.com This positioning allows for interactions analogous to those observed experimentally for other small-molecule NK1R antagonists. mdpi.com

Studies on closely related N-acyl-L-tryptophan benzyl (B1604629) esters have provided further insight into the binding of this class of compounds. For instance, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) was identified as a potent and selective competitive antagonist for the human NK1R. nih.gov It competitively inhibits the binding of both Substance P and other non-peptide antagonists. nih.gov Site-directed mutagenesis studies revealed that its binding affinity is significantly reduced when specific amino acid residues in the receptor are altered. The replacement of histidine at position 197 (His197) or histidine at position 265 (His265) with alanine (B10760859) leads to a 10-fold and 230-fold reduction in affinity, respectively. nih.gov This suggests that these residues are key to the binding of tryptophan-based antagonists to the human NK1R. nih.gov The binding of these antagonists occurs in a hydrophobic cleft within the receptor's transmembrane domains. semanticscholar.org

Broad Receptor Ligand Interactions Mediated by Carboxyphenyl Moieties

The carboxyphenyl moiety is a structural feature found in various biologically active molecules and can play a significant role in mediating interactions with protein targets. This functional group can enhance molecular stability and contribute to the stability of ligand-protein complexes through hydrogen bonding and hydrophobic interactions. mdpi.com Computational simulations have revealed that the stability of such complexes often relies on the strength of these interactions. mdpi.com

Enzymatic Interactions and Inhibitory Profiles

Butyrylcholinesterase (BChE) Inhibition and Molecular Basis of Binding

Tryptophan derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme that has gained attention as a therapeutic target for neurodegenerative diseases like Alzheimer's disease. epa.govnih.gov The active site of BChE features several key regions, including a choline-binding pocket centered around the amino acid Tryptophan 82 (Trp82) and an acyl-binding pocket involving Tryptophan 231 (Trp231), both of which are considered pivotal for ligand binding. mdpi.com

In a comparative study of different N-protecting groups on amino acid-based inhibitors, analogs bearing a carboxybenzyl (Cbz) group were evaluated for their ability to inhibit BChE. nih.gov The results showed that Cbz-protected tryptophan had a significantly higher inhibition constant (Kɪ) compared to its counterpart protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov A higher Kɪ value indicates weaker inhibition, suggesting that the Cbz moiety is less favorable for potent BChE inhibition in this specific chemical scaffold compared to the Fmoc group. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a critical protein involved in microtubule formation, and its inhibition is a mechanism for certain anticancer drugs. nih.govmdpi.com While direct studies on the effect of this compound on tubulin polymerization were not identified in the searched literature, other molecules containing a carboxyphenyl moiety have been reported to act as tubulin polymerization inhibitors. mdpi.com For example, certain arylsulfonyl-N,N-dialkyl-dithiocarbamates substituted with a 4-carboxyphenyl group have been shown to inhibit tubulin polymerization. mdpi.com Many such inhibitors exert their effects by binding to the colchicine (B1669291) binding site on tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. mdpi.com

Interaction with Tryptophan Biosynthesis Enzymes (e.g., Anthranilate Phosphoribosyltransferase)

The tryptophan biosynthesis pathway, present in microorganisms and plants but absent in humans, is a target for antimicrobial drug development. nih.gov The pathway is a multi-step process that converts chorismate to L-tryptophan. nih.gov One of the key enzymes in this pathway is anthranilate phosphoribosyltransferase (AnPRT), which catalyzes the second committed step. nih.gov The pathway is subject to feedback regulation, where the final product, L-tryptophan, can bind to and inhibit the activity of the first enzyme, anthranilate synthase, thereby controlling its own production. ramauniversity.ac.innih.gov

As an analog of tryptophan, this compound could potentially interact with the enzymes of this pathway. Research on inhibitors for AnPRT from Mycobacterium tuberculosis has shown that compounds with structural similarities, such as those containing a carboxyphenylamino scaffold, can bind to the enzyme. rcsb.org For instance, an analog, 2-(2-5-methylcarboxyphenylamino)-3-methylbenzoic acid, was found to bind at the catalytic site and cause complete inhibition of the enzyme. rcsb.org This suggests that tryptophan derivatives featuring a carboxy-substituted phenyl ring have the potential to interact with and possibly inhibit enzymes within the tryptophan biosynthesis pathway.

Effects on Tryptophan Metabolizing Enzymes (e.g., Indoleamine-2,3-dioxygenase (IDO1), Tryptophan-2,3-dioxygenase (TDO), Tryptophan Hydroxylase (Tph))

In humans, the majority of free tryptophan is metabolized through the kynurenine (B1673888) pathway. frontiersin.org The first and rate-limiting step of this pathway is catalyzed by three different enzymes: indoleamine-2,3-dioxygenase 1 (IDO1), indoleamine-2,3-dioxygenase 2 (IDO2), and tryptophan-2,3-dioxygenase (TDO). nih.gov IDO1 and TDO are heme-containing enzymes that convert tryptophan to N-formylkynurenine. nih.govnih.gov These enzymes, particularly IDO1, play a crucial role in immune regulation and are considered important therapeutic targets in fields like oncology and autoimmune disease. frontiersin.orgnih.gov Another key enzyme, tryptophan hydroxylase (Tph), initiates the serotonin (B10506) biosynthesis pathway, a different metabolic fate for tryptophan.

Given that this compound is a structurally modified version of L-tryptophan, its potential to interact with these primary metabolizing enzymes is of significant interest. However, specific studies detailing the inhibitory or modulatory effects of this compound on IDO1, TDO, or Tph were not found in the analyzed search results. Further investigation would be required to determine if this compound acts as a substrate, inhibitor, or modulator of these key enzymes in tryptophan metabolism.

Protein-Ligand Binding and Recognition Studies

The interaction of small molecules with transport proteins is a critical determinant of their pharmacokinetic profile. Bovine Serum Albumin (BSA) and its human counterpart, Human Serum Albumin (HSA), are frequently used as model proteins to study these binding events due to their structural homology and their role in transporting a wide variety of ligands, including amino acids and drugs. iitkgp.ac.in

The binding of ligands to albumin can be investigated using spectroscopic techniques, particularly by monitoring the intrinsic fluorescence of the protein's tryptophan residues (Trp-134 and Trp-213 in BSA; Trp-214 in HSA). iitkgp.ac.inmdpi.com These residues are located in specific hydrophobic pockets, and the binding of a ligand in or near these sites often leads to a quenching (decrease) of the fluorescence intensity. This phenomenon allows for the calculation of binding parameters, such as the association constant (Ka), which indicates the strength of the interaction. nih.gov

While direct binding studies on this compound are not extensively documented, its structure allows for well-founded inferences about its potential interaction with albumin. The molecule consists of a tryptophan core, which would facilitate hydrophobic interactions within the protein's binding pockets, and a polar N-(4-carboxybenzyl) group. This carboxyl group is poised to form strong electrostatic interactions or hydrogen bonds with polar amino acid residues, such as lysine (B10760008) or arginine, at the entrance of the binding sites. iitkgp.ac.in This dual nature of interaction—hydrophobic and electrostatic—is characteristic of many high-affinity albumin ligands.

Studies on structurally related probes, such as N-(p-carboxyphenyl)imide of 4-(dimethylamino)naphthalic acid, confirm that a carboxyphenyl group can direct a molecule to specific drug-binding sites on albumin. researchgate.net The quenching of tryptophan fluorescence upon binding is typically a static process, indicating the formation of a stable ground-state complex between the ligand and the protein. nih.gov The binding of this compound to albumin would likely follow this mechanism, primarily influencing the microenvironment of the Trp-213 residue located in subdomain IIA, a major drug-binding site. iitkgp.ac.in

Table 1: Illustrative Binding Parameters of Various Ligands to Serum Albumin (Note: This table presents data for other compounds to illustrate typical binding characteristics, as specific data for this compound is not available.)

Ligand Protein Method Association Constant (Ka) (M-1) Number of Binding Sites (n)
5,10,15-Tris(4-carboxyphenyl) corrole (B1231805) (TCPC) HSA Fluorescence Quenching 2.24 x 105 ~1
Ketoprofen BSA Equilibrium Dialysis 2.97 x 105 ~1

This interactive table is based on data from published studies on the respective compounds.

Selective Binding to Tryptophan-Containing Peptides by Synthetic Receptors

The selective recognition of specific amino acids or peptide sequences in a complex aqueous environment is a significant challenge in supramolecular chemistry with applications in diagnostics and therapeutics. mdpi.com Tryptophan is a particularly important target due to its crucial roles in protein structure and function, as well as being a precursor to neurotransmitters like serotonin. beilstein-journals.orgbeilstein-journals.org

Synthetic receptors designed to bind tryptophan or tryptophan-containing peptides typically employ a combination of interactions to achieve high affinity and selectivity. beilstein-journals.org These include:

Hydrophobic and π-π Interactions: Aromatic surfaces in the receptor can stack with the indole ring of tryptophan.

Electrostatic and Hydrogen Bonding: Charged or polar groups on the receptor interact with the N-terminal ammonium (B1175870) and C-terminal carboxylate groups of the amino acid or peptide. beilstein-journals.org

Receptors like modified cyclophanes and crown ethers have demonstrated the ability to selectively bind tryptophan. mdpi.combeilstein-journals.org For instance, a glucose-naphtho crown ether has been shown to bind not only free tryptophan but also tryptophan residues within tripeptides, with the binding process conveniently monitored by the quenching of the receptor's naphthalene (B1677914) fluorescence. beilstein-journals.orgnih.gov

In this context, the N-(4-carboxybenzyl) group on this compound represents a unique chemical handle. If this modified amino acid were part of a peptide chain, the carboxybenzyl moiety would act as a distinct recognition element. A synthetic receptor could be designed with complementary functionalities—for example, a positively charged group or a hydrogen bond donor—to specifically interact with this tag. This would allow for highly selective binding of the modified peptide over its native counterpart, a principle that is valuable for detecting or isolating specifically modified proteins or peptides.

Modulation of Biological Signaling Pathways within Tryptophan Metabolism

Role in Kynurenine Pathway and Serotonin Pathway Intermediates

Beyond its role in protein synthesis, L-tryptophan is a critical precursor for two major metabolic pathways: the serotonin pathway, which produces the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which is responsible for catabolizing approximately 95% of dietary tryptophan and producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govthno.orgnih.gov

The first and rate-limiting step of the kynurenine pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.govd-nb.info These enzymes convert L-tryptophan into N-formyl-kynurenine, which is subsequently metabolized into a series of neuro- and immune-active intermediates, including kynurenine, kynurenic acid, and the neurotoxin quinolinic acid. mdpi.commdpi.com

Because IDO1 is a critical control point, it is a major target for therapeutic intervention. Many IDO1 inhibitors are designed as tryptophan analogues that competitively bind to the enzyme's active site but are not catabolized. rsc.orgnih.gov this compound fits the profile of such a competitive inhibitor. By occupying the active site of IDO1, it would block the binding of the natural substrate, L-tryptophan.

The consequence of this inhibition would be a significant shift in tryptophan metabolism. By blocking the kynurenine pathway, the degradation of tryptophan would be reduced, leading to a decrease in the production of kynurenine and its downstream metabolites. cancer.gov Simultaneously, this would increase the bioavailability of tryptophan for the serotonin pathway, potentially leading to increased synthesis of serotonin in the brain and gut. thno.org This redirection of tryptophan metabolism forms the basis of the therapeutic strategy for treating diseases associated with kynurenine pathway dysregulation, such as certain cancers and neurological disorders. nih.govcpn.or.kr

Table 2: Inhibitory Activity of Selected Tryptophan Analogues and Other Compounds against IDO1 (Note: This table provides context for the potency of IDO1 inhibitors. Data for this compound is not available.)

Compound Type IC50 (IDO1)
Epacadostat (INCB024360) Hydroxyamidine Derivative 70 nM (enzymatic)
1-Methyl-D-tryptophan (Indoximod) Tryptophan Analogue Not a direct inhibitor; acts downstream
1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] mdpi.combeilstein-journals.orgrsc.orgtriazole-4,9-dione Naphthotriazoledione 5 nM

This interactive table is based on data from published studies. nih.govnih.govfrontiersin.org

Immunomodulatory Effects Related to Tryptophan Catabolism

The kynurenine pathway is a central regulator of immune tolerance. nih.govd-nb.info In many cancers, tumor cells and surrounding stromal cells overexpress the IDO1 enzyme. d-nb.infonih.gov This heightened IDO1 activity creates an immunosuppressive tumor microenvironment through two primary mechanisms:

Tryptophan Depletion: The rapid consumption of tryptophan starves incoming effector T cells, which are highly dependent on this amino acid, causing them to arrest their proliferation and lose their cytotoxic function. cancer.govgoogle.com

Kynurenine Accumulation: The buildup of kynurenine and other downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). d-nb.info These cells potently suppress the anti-tumor immune response.

By inhibiting the IDO1 enzyme, a compound like this compound would be expected to exert significant immunomodulatory effects. Blocking IDO1 would reverse the immunosuppressive conditions within the tumor microenvironment. cancer.govgoogle.com The restoration of local tryptophan levels would reinvigorate effector T cells and natural killer (NK) cells, while the reduction in kynurenine would diminish the suppressive activity of Tregs. d-nb.infocancer.gov This shift from an immunosuppressive to an immunopermissive state can enhance the body's natural ability to fight the tumor and can also synergize with other immunotherapies, such as checkpoint inhibitors. google.com Therefore, the potential of this compound as an immunomodulatory agent is directly linked to its presumed role as an inhibitor of tryptophan catabolism.

Advanced Applications and Chemical Biology Tools

Fluorescent Probes and Imaging Agents in Biological Systems

The intrinsic fluorescence of the tryptophan indole (B1671886) ring makes it a valuable component in the development of fluorescent probes and imaging agents. While tryptophan itself can serve as a natural fluorescent reporter, its derivatives, including N-(4-carboxybenzyl)tryptophan, are being explored to create novel tools with enhanced properties for studying biological systems.

Development of this compound-Based Fluorescent Tags and Labels

The development of fluorescent tags derived from tryptophan, such as 5-(4-carboxyphenyl)tryptophan, has been achieved through methods like palladium-mediated cross-coupling of unprotected halotryptophans in water. researchgate.netrsc.org These synthetic strategies allow for the introduction of functionalities like a carboxyl group, which can be crucial for bioconjugation or for modulating the solubility and spectral properties of the fluorescent tag. The resulting aryltryptophans often exhibit fluorescence, making them suitable for use as labels in biological studies. researchgate.net

Research into the creation of fluorescent probes often involves modifying the tryptophan structure to enhance its photophysical properties. For instance, the synthesis of 5-(4-carboxyphenyl) tryptophan has been reported, and its properties characterized using techniques like NMR and mass spectrometry. researchgate.netrsc.org The fluorescence of tryptophan and its derivatives is highly sensitive to the local environment, a characteristic that is exploited in the design of responsive probes. acs.orgmdpi.comwikipedia.org

Table 1: Examples of Synthesized Tryptophan Derivatives and Their Characterization

CompoundSynthesis MethodAnalytical TechniquesReference
5-(4-carboxyphenyl) tryptophanPalladium-mediated cross-coupling1H NMR, 13C NMR, HRMS (ESI) researchgate.netrsc.org
5-(4-methoxyphenyl) tryptophanPalladium-mediated cross-coupling1H NMR, 13C NMR, HRMS (ESI) rsc.org
5-(4-trifluoromethylphenyl) tryptophanPalladium-mediated cross-coupling1H NMR, 13C NMR, HRMS (ESI) rsc.org
7-PhenyltryptophanPalladium-mediated cross-coupling1H NMR, 13C NMR, HRMS (ESI) researchgate.net

Utility in Protein Structure and Interaction Studies

Tryptophan's inherent fluorescence is a powerful tool for investigating protein structure and dynamics. acs.orgmdpi.comwikipedia.org Its emission spectrum is sensitive to the polarity of its microenvironment, providing insights into conformational changes within a protein. acs.orgmdpi.com When a tryptophan residue is buried in the hydrophobic core of a protein, its fluorescence emission maximum is typically blue-shifted compared to when it is exposed to the aqueous solvent. nih.gov

This sensitivity has been harnessed in various studies:

Probing Protein Folding: Changes in tryptophan fluorescence are monitored to track the process of protein folding and unfolding. acs.orgnih.gov

Investigating Protein-Ligand Binding: The binding of a ligand to a protein can alter the local environment of a nearby tryptophan residue, leading to a change in its fluorescence signal. This can be used to determine binding affinities and kinetics.

Studying Protein-Protein Interactions: The formation of protein complexes can bring tryptophan residues into new environments, resulting in detectable changes in fluorescence. nih.gov The "tryptophan cluster," a hypothetical structure where multiple tryptophan residues are buried in the protein core, is thought to be important for the DNA-binding activity of certain proteins. nih.gov

Förster Resonance Energy Transfer (FRET) is another technique that often utilizes tryptophan's intrinsic fluorescence. mdpi.com In FRET, energy is transferred from an excited donor fluorophore (like tryptophan) to a suitable acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring intramolecular and intermolecular distances in biological systems. mdpi.com

Bioconjugation Strategies for Functionalization

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical technology for developing advanced biological tools. Tryptophan, due to its unique indole side chain, presents an attractive target for selective chemical modification. researchgate.net

Selective Labeling of Tryptophan Residues in Bioconjugates

The development of methods for the selective chemical modification of tryptophan residues in peptides and proteins is an active area of research. researchgate.netberkeley.edunih.gov While less abundant than other amino acids, tryptophan is present in approximately 90% of proteins, making it a viable target for site-selective bioconjugation. researchgate.netd-nb.info

Several strategies have been developed for tryptophan-selective labeling:

Redox-Based Methods: These strategies utilize the redox-active nature of the tryptophan indole ring. researchgate.net Photo- and electrochemical methods can generate radical intermediates under mild conditions, enabling selective functionalization. researchgate.netd-nb.info For example, an electrochemical approach using keto-ABNO and 4-oxo-TEMPO has been developed for the selective labeling of tryptophan residues. d-nb.infochemrxiv.org

Oxidative Cyclization: Reagents like N-sulfonyl oxaziridines can mimic biosynthetic pathways to achieve efficient and specific tryptophan labeling through oxidative cyclization. nih.gov

Metal-Free Organoradical Conjugation: Transition metal-free methods that operate under ambient conditions have been reported for tryptophan-selective bioconjugation, offering a high degree of selectivity and preserving the protein's structure. nih.gov

Hydrophobic Modification: Reagents such as 2-nitro-4-carboxyphenylsulfenyl chloride can be used for the hydrophobic modification of tryptophan, facilitating the selective separation of tryptophan-containing peptides. nih.gov

Photo-Labeling: Aryl nitrenium ions, generated photochemically, have been shown to react selectively with tryptophan residues in peptides. chemrxiv.org

Table 2: Comparison of Tryptophan Bioconjugation Strategies

StrategyKey FeaturesExample Reagents/MethodsReference
Photoredox ModificationUtilizes visible light, mild conditionsPhotocatalysts (e.g., TTMAPP, n-Pr-DMQA+), Iodo-perfluoroalkyl reagents researchgate.net
Electrochemical ModificationMetal-free, clean synthesisKeto-ABNO, 4-oxo-TEMPO d-nb.infochemrxiv.org
Oxidative CyclizationMimics biosynthesis, high efficiencyN-sulfonyl oxaziridines nih.gov
Metal-Free Organoradical ConjugationAmbient conditions, preserves protein structureOrganoradical-based methods nih.gov
Hydrophobic ModificationFacilitates separation of peptides2-nitro-4-carboxyphenylsulfenyl chloride nih.gov
Photo-LabelingLight-induced selective labelingAryl nitrenium ions chemrxiv.org

Integration into Multimodal Biological Probes

The functionalization of biomolecules through tryptophan labeling opens the door to creating multimodal probes. These are sophisticated tools that combine multiple functionalities, such as fluorescence imaging and therapeutic action, into a single agent. The ability to selectively attach different payloads to tryptophan residues allows for the construction of complex bioconjugates with tailored properties. researchgate.net

The development of such probes often relies on the high specific surface area of nanomaterials like 2D molybdenum disulfide, which can be functionalized with various molecules, including those targeting tryptophan, to create theranostic agents. nih.gov These agents can be used for both diagnosis (e.g., through imaging) and therapy. nih.gov Similarly, metal-organic frameworks (MOFs) are being explored as platforms for developing multimodal probes for sensing and bioimaging. frontiersin.org For instance, luminescent rhenium(I) tricarbonyl complexes have been designed as single-core multimodal probes for cellular imaging using both fluorescence microscopy and SR-FTIR microspectroscopy. acs.org

Role as Chemical Reagents in Analytical Chemistry

In the field of analytical chemistry, derivatives of tryptophan and reagents that react with it play a significant role in the detection and quantification of various analytes.

The reagent 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is widely used for the derivatization of primary amines, including amino acids, to enable their sensitive detection by capillary electrophoresis with laser-induced fluorescence. acs.orgthermofisher.com However, the analysis of tryptophan itself using this method can be challenging due to the low fluorescence yield of the tryptophan-CBQCA derivative. researchgate.net While methods like large volume sample stacking can improve sensitivity, the quantification of tryptophan in complex biological samples like plasma remains difficult with this technique. researchgate.net

Alternative methods, such as capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C⁴D), have been shown to be more effective for the simultaneous quantification of tryptophan and other amino acids without the need for derivatization. researchgate.net

Furthermore, the analysis of impurities in amino acid products, including tryptophan, is crucial for quality control. mdpi.com High-performance liquid chromatography (HPLC) and other analytical techniques are employed to detect and quantify potential impurities. mdpi.com

Development of Electrochemical Sensors

Electrochemical sensors offer a highly sensitive and selective method for the detection of various analytes, including amino acids like tryptophan. The core of this technology often involves modifying the surface of an electrode, such as a glassy carbon electrode (GCE), with materials that enhance the electrochemical response to the target molecule. mdpi.comnih.gov These modifications can increase the effective surface area of the electrode and catalyze the oxidation of tryptophan, resulting in a stronger, more easily measured signal. researchgate.net

While no studies were found that utilize this compound directly as a component of an electrochemical sensor, research has been conducted on sensor materials that incorporate the "4-carboxyphenyl" moiety for the specific detection of L-tryptophan. For instance, Co(II)-based coordination polymers have been synthesized using 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid as a ligand. rsc.orgrsc.org When used to modify a GCE, these polymers showed excellent sensing performance for L-tryptophan, attributed to the structure of the coordination polymer providing active sites for interaction. rsc.orgrsc.org This demonstrates the utility of the carboxyphenyl group in designing materials for molecular recognition and sensing.

Other successful approaches have involved functionalizing electrodes with various nanomaterials, including:

Polyvinylpyrrolidone-functionalized graphene (PVP-GR) mdpi.comdntb.gov.ua

Cuprous oxide nanoparticles combined with electrochemically reduced graphene oxide (Cu₂O–ERGO) nih.gov

Graphene functionalized with rutile TiO₂ microstructures jst.go.jp

These materials synergistically improve the conductivity and catalytic properties of the electrode surface, leading to lower limits of detection and wider linear ranges for tryptophan measurement. nih.govresearchgate.net

Table 2: Performance of Various Electrochemical Sensors for Tryptophan
Electrode Modification MaterialLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Co(II)-Coordination Polymer 11–100.039 rsc.orgrsc.org
Co(II)-Coordination Polymer 21–100.4 rsc.orgrsc.org
PSS-Functionalized Graphene0.04–10.00.02 researchgate.net
Cu₂O–ERGO Nanocomposite0.1–2000.03 nih.gov

Engineering of Tryptophan Synthases for Noncanonical Amino Acid Synthesis

Tryptophan synthase is an enzyme complex that catalyzes the final step in the biosynthesis of L-tryptophan from L-serine and indole. researchgate.net The β-subunit of this enzyme (TrpB) has emerged as a remarkably versatile biocatalyst for the synthesis of noncanonical amino acids (ncAAs). caltech.edu These ncAAs are valuable as building blocks for pharmaceuticals and as probes for chemical biology. nih.gov

Through the process of directed evolution, scientists have successfully engineered TrpB to accept a wide array of nucleophiles beyond its natural substrate, indole. caltech.edu This has enabled the enzymatic synthesis of diverse tryptophan analogs and other novel amino acids. caltech.edu Of particular relevance is the engineering of TrpB to catalyze reactions with various amine nucleophiles. nih.gov This work has led to the development of enzymes capable of forming β-N-substituted-α-amino acids, a class of compounds that includes this compound. nih.gov

Mechanistic studies have shown that the engineered TrpB can facilitate β-substitution with numerous aryl amine nucleophiles, allowing for the synthesis of a previously underexplored class of amino acids on a preparative scale. nih.gov Although the direct synthesis of this compound by an engineered tryptophan synthase has not been explicitly reported in the reviewed literature, the proven success of this methodology with analogous substrates strongly suggests its potential feasibility. This biocatalytic approach offers an environmentally benign and highly stereoselective route to novel amino acid structures.

Table 3: Examples of Noncanonical Amino Acids Synthesized by Engineered Tryptophan Synthase (TrpB)
Enzyme SystemSubstratesProduct (ncAA)Reference
Engineered TrpBL-Serine + Azuleneβ-(1-azulenyl)-L-alanine (AzAla) caltech.educaltech.edu
Engineered TrpBL-Serine + Various Aryl AminesVarious β-N-substituted-α-amino acids nih.gov
Engineered TrpBL-Serine + KetonesAsymmetric alkylation of ketones caltech.edu
TrpS + Engineered AminotransferaseIndoles + L-SerineSubstituted D-Tryptophans acs.org

Future Research Trajectories and Translational Potential in Basic Science

Elucidation of Novel Molecular Targets and Pathways

While direct molecular targets of N-(4-carboxybenzyl)tryptophan are not yet extensively defined, research on closely related analogues provides a roadmap for future screening efforts. Tryptophan derivatives have been identified as inhibitors of several important enzyme classes and biological pathways.

A primary area of investigation involves cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govrsc.org BChE activity is notably elevated in patients with Alzheimer's disease, making selective BChE inhibitors a significant therapeutic goal. nih.gov Studies have shown that amino acids bearing a carboxybenzyl (Cbz) group can inhibit BChE, although with lower potency compared to analogues with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This suggests that this compound could be a starting point for developing more potent and selective BChE modulators.

Another promising avenue is in antiviral research. A trimeric tryptophan scaffold substituted at the indole (B1671886) nitrogen with a 4-carboxybenzyl group was evaluated for activity against Dengue (DENV) and Zika (ZIKV) viruses. nih.govkuleuven.becsic.es Although this specific derivative proved inactive, its close analogues featuring benzyl (B1604629) and 4-fluorobenzyl groups demonstrated potent antiviral effects, indicating that the core scaffold interacts with viral targets, likely interfering with viral attachment and entry. nih.govcsic.es This positions the N-substituted tryptophan framework as a viable platform for targeting flaviviruses and potentially other viral families like HIV and enteroviruses. nih.govmdpi.com

Furthermore, tryptophan analogues have been investigated as inhibitors of enzymes in metabolic pathways, such as indoleamine-2,3-dioxygenase 1 (IDO1), a key player in tumour-mediated immune suppression, and IspF, an enzyme in the bacterial non-mevalonate pathway. nih.govresearchgate.netrsc.org Computational screening and in silico docking studies represent a powerful approach to hypothesize and identify novel molecular targets for this compound, expanding its potential biological applications. mdpi.com

Design of Next-Generation Analogues with Enhanced Specificity and Potency

Structure-activity relationship (SAR) studies are crucial for transforming a lead compound into a highly specific and potent chemical probe or therapeutic candidate. The existing data on this compound and its derivatives clearly indicate that modification of the carboxybenzyl moiety is a critical strategy for enhancing biological activity.

In antiviral studies, the replacement of the N1-4-carboxybenzyl group with less polar moieties like benzyl or 4-fluorobenzyl converted an inactive compound into a potent inhibitor of DENV and ZIKV. nih.gov Specifically, the trimer AL438, which contains the this compound unit, was inactive, while the benzyl-substituted AL440 and 4-fluorobenzyl-substituted AL439 were active in the low micromolar range. nih.govkuleuven.be This strongly suggests that the negatively charged carboxyl group is detrimental to this specific antiviral activity, likely by hindering passage through cell membranes or by causing unfavorable electrostatic interactions at the target binding site.

Similarly, in the context of BChE inhibition, tryptophan derivatives protected with a carboxybenzyl (Cbz) group were found to be approximately tenfold weaker inhibitors than those protected with an Fmoc group. nih.gov This highlights the significant impact of the N-terminal protecting group on inhibitory potency and guides the design of future analogues away from the Cbz group for this target.

Future design strategies should therefore focus on synthesizing libraries of this compound analogues where the benzyl ring is substituted with a variety of functional groups to modulate properties such as polarity, hydrogen bonding capacity, and size. iris-biotech.de Introducing alternative linkers between the tryptophan core and the benzyl ring could also provide access to new chemical space and improved biological function. mdpi.com

Compound/AnalogueCore StructureN1-SubstituentTarget(s)Reported ActivityReference(s)
AL438 Tryptophan Trimer4-CarboxybenzylDENV, ZIKVInactive nih.gov, kuleuven.be
AL441 Tryptophan Monomer4-CarboxybenzylDENV, ZIKVAbolished activity nih.gov
AL440 Tryptophan TrimerBenzylDENV, ZIKVActive (EC₅₀ = 3.3-3.5 µM) nih.gov
AL439 Tryptophan Trimer4-FluorobenzylDENV, ZIKVActive (EC₅₀ = 3.6-5.8 µM) nih.gov
Cbz-Tryptophan Tryptophan MonomerCarboxybenzyl (Cbz)Butyrylcholinesterase (BChE)Weak inhibitor nih.gov
Fmoc-Tryptophan Tryptophan Monomer9-Fluorenylmethyloxycarbonyl (Fmoc)Butyrylcholinesterase (BChE)Potent inhibitor (Kᵢ ~2.5 µM) nih.gov

Integration into Multimodal Chemical Biology Approaches

The this compound scaffold is well-suited for integration into multimodal chemical biology platforms, which combine different techniques to probe biological systems with greater sophistication.

One major trajectory is the development of chemical probes for bioorthogonal chemistry. nih.gov By modifying the carboxybenzyl group or the indole ring with a bioorthogonal handle, such as an alkyne or an azide, this compound can be converted into a probe for "click chemistry." nih.gov Such probes could be used for activity-based protein profiling (ABPP) to identify cellular targets, or for bioconjugation to link the molecule to antibodies, nanoparticles, or imaging agents. nih.gov The synthesis of alkyne-substituted tryptophan analogues has been demonstrated, providing a clear path for applying this strategy. nih.gov

A second approach involves leveraging the intrinsic fluorescence of the tryptophan indole ring. openlabnotebooks.org Tryptophan analogues are widely used as environment-sensitive fluorescent probes to study protein structure, folding, and ligand binding. acs.orgluc.edursc.orgacs.org Future research could focus on synthesizing derivatives of this compound with enhanced photophysical properties, such as larger Stokes shifts or two-photon absorption cross-sections, for advanced biological imaging applications. rsc.org

Finally, new methods for selective bioconjugation at tryptophan residues are emerging. A recently developed redox-based strategy using N-sulfonyloxaziridines enables the rapid and selective covalent labeling of tryptophan in peptides and proteins. nih.gov This "Trp-CLiC" (Tryptophan Chemical Ligation by Cyclization) methodology opens up the possibility of using this compound itself as a warhead for creating covalent inhibitors or probes, greatly expanding its utility in chemical biology.

Development of Advanced Methodologies for Synthesis and Biophysical Characterization

Progress in understanding and utilizing this compound is intrinsically linked to the development of advanced methods for its synthesis and characterization.

Modern synthetic organic chemistry offers powerful tools for creating diverse libraries of tryptophan analogues. chim.it Key strategies include:

Enzymatic Synthesis: The enzyme tryptophan synthase (TrpB) and its engineered variants can be used for the biocatalytic synthesis of N-substituted tryptophans with high stereoselectivity, avoiding the need for protecting groups and lengthy synthetic sequences. nih.govacs.org

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation provides a direct route to modify the indole ring of tryptophan, allowing for the installation of a wide range of substituents at positions that are otherwise difficult to access. chim.itmdpi.com

Multicomponent Reactions: One-pot multicomponent strategies, such as the Strecker amino acid synthesis, can be used to rapidly assemble complex tryptophan derivatives from simple building blocks. rsc.org

For biophysical characterization, a suite of orthogonal methods is required to fully understand the molecular interactions of this compound and its analogues.

Binding Affinity and Kinetics: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Grating-Coupled Interferometry (GCI) can provide detailed thermodynamic and kinetic profiles of ligand-target interactions. nih.govopenlabnotebooks.orgdiva-portal.org

Target Engagement and Stability: Nano Differential Scanning Fluorimetry (nanoDSF) is a powerful label-free method to measure shifts in protein melting temperature upon ligand binding, confirming target engagement and assessing the stabilizing effect of the compound. diva-portal.orgbiorxiv.org

Structural Biology: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for obtaining high-resolution structural information of the ligand bound to its target, revealing key interactions and guiding further analogue design. nih.gov

Exploration of Undiscovered Biological Activities and Mechanistic Insights

The full biological potential of this compound remains largely unexplored. Future research should venture into new areas to uncover novel activities and gain deeper mechanistic understanding.

One area of interest is the modulation of the cytoskeleton. A related compound, an arylsulfonyl-N,N-dialkyl-dithiocarbamate substituted with a 4-carboxyphenyl group, has been shown to act as a tubulin polymerization inhibitor. mdpi.com This raises the possibility that this compound or its derivatives could have effects on microtubule dynamics, a mechanism relevant to anticancer research.

The antioxidant properties of indole derivatives are another promising field. The indole nucleus can act as a radical scavenger, and studies on related compounds suggest that N-substituted tryptophans could be effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net

Furthermore, the development of tryptophan analogues as tool compounds can provide crucial mechanistic insights into enzyme function. For example, tryptophan derivatives have been designed to intercept putative intermediates in the catalytic cycle of IDO1, helping to elucidate its complex mechanism. researchgate.netrsc.org Docking studies have supported the hypothesis that some analogues may bind to a recently discovered allosteric site, opening a new avenue for inhibitor design. researchgate.netrsc.org Applying similar strategies to this compound could uncover novel regulatory roles or binding modes on its molecular targets.

Q & A

Basic: What are the optimized synthetic routes for N-(4-carboxybenzyl)tryptophan, and how do reaction conditions influence yield and purity?

Synthesis of this compound can be achieved via carbodiimide-mediated coupling between tryptophan and 4-carboxybenzyl derivatives. Key steps include protecting the amino group of tryptophan (e.g., using benzyloxycarbonyl (Cbz) groups) to prevent side reactions, followed by deprotection post-coupling . Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants significantly impact yield. For example, excess 4-carboxybenzyl bromide may improve coupling efficiency but could necessitate rigorous purification to remove unreacted reagents. Yield optimization often requires iterative adjustment of these parameters, as described in analogous tryptophan-derivative syntheses .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the aromatic protons of the indole ring (δ 7.0–7.5 ppm) and the carboxybenzyl group’s methylene bridge (δ 4.5–5.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylate (∼1700 cm⁻¹) and amide (∼1650 cm⁻¹) functionalities. Reverse-phase HPLC with UV detection (λ = 280 nm, indole absorption) ensures purity, with mobile phases often combining acetonitrile and trifluoroacetic acid to resolve polar impurities .

Advanced: How can computational tools like molecular dynamics (MD) simulations predict the stability and interaction mechanisms of this compound in enzymatic environments?

MD simulations can model the compound’s binding to enzymes such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2-monooxygenase (TMO). For instance, simulations of TMO variants revealed that hydrogen bonding and hydrophobic interactions between the carboxybenzyl group and enzyme active sites enhance thermostability . Tools like GROMACS or AMBER can predict conformational flexibility, while free-energy perturbation calculations quantify binding affinities. These methods guide mutagenesis strategies to optimize enzyme-substrate compatibility .

Advanced: What role does the 4-carboxybenzyl group play in the coordination chemistry of this compound when used in metal-organic frameworks (MOFs)?

The 4-carboxybenzyl moiety acts as a polydentate ligand, coordinating to metal nodes (e.g., In³⁺) via its carboxylate groups. In ZMOFs (zeolitic MOFs), this ligand’s geometry facilitates the formation of 3D anionic frameworks, where the indole ring may contribute to π-π stacking interactions, stabilizing the structure. Such MOFs have potential applications in catalysis or selective gas adsorption, leveraging the compound’s dual functional groups .

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